molecular formula C18H13F2N3O2 B12553139 7-Fluoro-N-(2-fluorophenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carboxamide CAS No. 155202-16-7

7-Fluoro-N-(2-fluorophenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carboxamide

Cat. No.: B12553139
CAS No.: 155202-16-7
M. Wt: 341.3 g/mol
InChI Key: LRRMMDLRIBPLLY-UHFFFAOYSA-N
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Description

7-Fluoro-N-(2-fluorophenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carboxamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry . This particular compound features a unique structure with fluorine atoms, which can enhance its biological activity and stability.

Preparation Methods

The synthesis of 7-Fluoro-N-(2-fluorophenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carboxamide involves several steps. One common method includes the reaction of 2-fluorophenyl isocyanate with a suitable precursor under controlled conditions . The reaction typically requires a solvent such as methanol and a catalyst to facilitate the process. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride.

    Substitution: Halogen substitution reactions can occur, especially involving the fluorine atoms. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-Fluoro-N-(2-fluorophenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The fluorine atoms in the structure can enhance binding affinity and selectivity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar compounds include other benzimidazole derivatives such as:

Properties

CAS No.

155202-16-7

Molecular Formula

C18H13F2N3O2

Molecular Weight

341.3 g/mol

IUPAC Name

7-fluoro-N-(2-fluorophenyl)-3-hydroxy-1,2-dihydropyrido[1,2-a]benzimidazole-4-carboxamide

InChI

InChI=1S/C18H13F2N3O2/c19-10-5-6-14-13(9-10)21-17-16(15(24)7-8-23(14)17)18(25)22-12-4-2-1-3-11(12)20/h1-6,9,24H,7-8H2,(H,22,25)

InChI Key

LRRMMDLRIBPLLY-UHFFFAOYSA-N

Canonical SMILES

C1CN2C3=C(C=C(C=C3)F)N=C2C(=C1O)C(=O)NC4=CC=CC=C4F

Origin of Product

United States

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